4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-pentylbenzamide
Overview
Description
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-pentylbenzamide is a useful research compound. Its molecular formula is C21H28N2O3S and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.18206393 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticonvulsant Activity
A series of 4-aminobenzamides, structurally related to 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-pentylbenzamide, have demonstrated significant anticonvulsant effects. These compounds were evaluated for their potency against seizures induced by electroshock and pentylenetetrazole in mice. The introduction of aromatic rings into the 4-aminobenzamide structure has been shown to produce more potent anticonvulsant compounds, highlighting the potential of such modifications to enhance therapeutic efficacy (Clark et al., 1984).
Antibacterial Properties
New derivatives of 4-aminobenzamides have been synthesized and evaluated for their antibacterial efficacy. Specifically, compounds with modifications in the benzamide moiety have shown promising activity against various bacterial strains. The molecular docking studies indicate that these compounds interact effectively with bacterial protein receptors, suggesting their potential as novel antibacterial agents. This research indicates the versatility of 4-aminobenzamide derivatives in combating bacterial infections (Ravichandiran et al., 2015).
Anticancer Activity
Research into the anticancer properties of 4-aminobenzamide derivatives has uncovered several compounds with significant cytotoxic activity against human cancer cell lines. These compounds have been evaluated against lung, colon, and breast cancer cell lines, with some showing remarkable cytotoxicity while exhibiting low toxicity towards normal cells. This suggests the potential for developing selective anticancer therapies based on 4-aminobenzamide derivatives (Ravichandiran et al., 2019).
Development of Enzyme Inhibitors
4-Aminobenzamide derivatives have also been studied for their role in inhibiting various enzymes, such as carbonic anhydrases, which are associated with tumor growth and metastasis. The development of enzyme inhibitors based on 4-aminobenzamide structures offers a promising approach to cancer treatment, showcasing the compound's versatility in drug development (Morsy et al., 2009).
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl-methylsulfonylamino]-N-pentylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-4-5-6-15-22-21(24)19-11-13-20(14-12-19)23(27(3,25)26)16-18-9-7-17(2)8-10-18/h7-14H,4-6,15-16H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEUUCSEIJNZSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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